1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl
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Overview
Description
1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorophenyl group attached to an ethane-1,2-diamine backbone, with two hydrochloride groups enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of solvents like dichloromethane or ethanol can facilitate the reaction, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral pH.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenyl group but different functional groups and applications.
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol: Another compound with a dichlorophenyl group, used in antifungal treatments.
Uniqueness: 1-(2,4-Dichlorophenyl)-n1,n1-dimethylethane-1,2-diamine 2HCl is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its dual hydrochloride groups enhance its solubility, making it more versatile in various applications compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2.2ClH/c1-14(2)10(6-13)8-4-3-7(11)5-9(8)12;;/h3-5,10H,6,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVYFUSQDJJYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=C(C=C(C=C1)Cl)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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